Triphenoxyboroxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triphenoxyboroxin can be synthesized through the reaction of phenylboronic acid with boric acid under specific conditions. The reaction typically involves heating the reactants in a solvent such as toluene, followed by the removal of water through azeotropic distillation. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure efficient removal of water and high yield of the desired product. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenoxyboroxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form boronic acids and boron oxides.
Reduction: It can be reduced to form boron hydrides.
Substitution: This compound can undergo substitution reactions where the phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Boronic acids and boron oxides.
Reduction: Boron hydrides.
Substitution: Various substituted boroxines depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Triphenoxyboroxin has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of triphenoxyboroxin involves its ability to form stable complexes with various molecular targets. The boron atoms in the compound can interact with electron-rich sites on target molecules, leading to the formation of stable boron-oxygen bonds. This interaction can modulate the activity of the target molecules and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylboroxine: Another member of the boroxine family, known for its use in organic synthesis.
Triphenylboroxine: Similar to triphenoxyboroxin but with phenyl groups instead of phenoxy groups.
Cyclotriboroxane: The parent compound of the boroxine family, composed of alternating boron and oxygen atoms
Uniqueness of this compound
This compound is unique due to its phenoxy groups, which provide additional stability and reactivity compared to other boroxines. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
7187-84-0 |
---|---|
Molekularformel |
C18H15B3O6 |
Molekulargewicht |
359.7 g/mol |
IUPAC-Name |
2,4,6-triphenoxy-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C18H15B3O6/c1-4-10-16(11-5-1)22-19-25-20(23-17-12-6-2-7-13-17)27-21(26-19)24-18-14-8-3-9-15-18/h1-15H |
InChI-Schlüssel |
ZPVJTIGAPMDEQX-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OB(OB(O1)OC2=CC=CC=C2)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.